molecular formula C28H31N5O3S2 B11621907 9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621907
M. Wt: 549.7 g/mol
InChI Key: QGJCKBKZAAKDDW-NMWGTECJSA-N
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Description

“9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of various substituents. Common synthetic routes may include:

    Cyclization reactions: to form the core structure.

    Substitution reactions: to introduce functional groups.

    Condensation reactions: to link different parts of the molecule.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions might include:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Catalysts: such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: might yield ketones or carboxylic acids.

    Reduction: could produce alcohols or amines.

    Substitution: reactions might result in various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: by binding to the active site.

    Modulation of receptor activity: by acting as an agonist or antagonist.

    Interference with cellular signaling pathways: .

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrido[1,2-a]pyrimidin-4-ones with different substituents. Examples could be:

  • 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • 9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-thione

Uniqueness

The uniqueness of “9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one” might lie in its specific substituents and the resulting biological activities or chemical reactivity.

Properties

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O3S2/c1-20-7-5-13-32-25(20)30-24(29-11-6-12-31-15-17-36-18-16-31)22(26(32)34)19-23-27(35)33(28(37)38-23)14-10-21-8-3-2-4-9-21/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3/b23-19-

InChI Key

QGJCKBKZAAKDDW-NMWGTECJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCCN5CCOCC5

Origin of Product

United States

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